![molecular formula C19H23BrN2O2 B2368969 (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide CAS No. 324062-22-8](/img/structure/B2368969.png)

(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

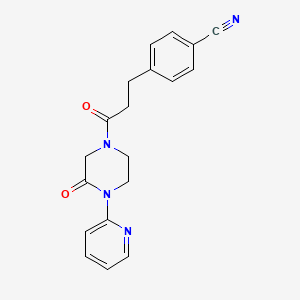

(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide is a useful research compound. Its molecular formula is C19H23BrN2O2 and its molecular weight is 391.309. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionophore for Copper(II) Membrane Electrode

The compound has been used as an ionophore for the construction of a potentiometric copper(II) ion electrode . The electrode showed a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .

Inhibitor for Tyrosinase

The compound has shown inhibitory activity against tyrosinase, an enzyme that catalyzes the oxidation of phenols . This makes it potentially useful in the treatment of disorders related to melanin overproduction .

Complex Tricyclo [4.3.1.1(3,8)]undecane Skeleton

The compound exhibits a complex tricyclo [4.3.1.1(3,8)]undecane skeleton . This unique structure could be of interest in the development of new materials and pharmaceuticals .

Synthesis of Polyprenylated Benzophenones

The compound has been used in the synthesis of polyprenylated benzophenones . These benzophenones have shown a wide range of significant biological and pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-HIV activity .

Lewis Acid-Assisted Triple Michael Reactions

The compound has been used in Lewis acid-assisted triple Michael reactions . This reaction yields tricyclo[5.3.1.0 3,8]undecane-2,6-dione derivatives from the trimethylsilyl enol ethers of cyclohex-2-enones and divinyl ketone .

Synthesis of 4-Azatricyclo[4.3.1.13 8]undecane Derivatives

The compound has been used in the synthesis of 4-azatricyclo[4.3.1.13 8]undecane derivatives . These derivatives have shown potential in various areas of research .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been found to influence various cellular processes, including cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, changes in pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Similarly, high temperatures can increase the rate of chemical reactions, potentially affecting the compound’s metabolism and excretion.

properties

IUPAC Name |

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O2/c20-16-3-4-17(23)15(7-16)11-21-22-18(24)19-8-12-1-2-13(9-19)6-14(5-12)10-19/h3-4,7,11-14,23H,1-2,5-6,8-10H2,(H,22,24)/b21-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXXQMUQVYKIBV-NHDPSOOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC3CC1CC(C2)(C3)C(=O)N/N=C\C4=C(C=CC(=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)